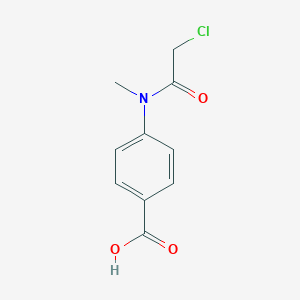

N-Methyl-4-(2-chloroacetamido)benzoic acid

Description

BenchChem offers high-quality N-Methyl-4-(2-chloroacetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-(2-chloroacetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(2-chloroacetyl)-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSXGBJMRZJGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426627 | |

| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-44-8 | |

| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-Methyl-4-(2-chloroacetamido)benzoic acid CAS number

Technical Guide: N-Methyl-4-(2-chloroacetamido)benzoic acid

Part 1: Executive Summary

Compound Identity:

-

Chemical Name: N-Methyl-4-(2-chloroacetamido)benzoic acid[1][2]

-

CAS Number: 147149-44-8

-

Molecular Formula: C₁₀H₁₀ClNO₃

-

Molecular Weight: 227.64 g/mol

Strategic Significance: N-Methyl-4-(2-chloroacetamido)benzoic acid is a specialized covalent warhead linker used in modern drug discovery. Unlike standard amide linkers, this compound features two critical structural modifications:

-

Chloroacetamide Warhead: An electrophilic motif designed to react irreversibly with nucleophilic cysteine residues on target proteins (Targeted Covalent Inhibitors - TCIs).

-

N-Methylation: The methyl group on the amide nitrogen eliminates the hydrogen bond donor capability of the amide, altering solubility and forcing a cis/trans conformational equilibrium that can improve the binding affinity or selectivity of the final drug molecule.

This compound serves as a critical building block for PROTACs (Proteolysis Targeting Chimeras) and covalent probes , enabling the "locking" of a ligand into a specific protein pocket.

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates verified physicochemical parameters essential for handling and synthesis.

| Property | Value | Notes |

| Appearance | White to off-white solid | Crystalline powder form.[3][4] |

| Melting Point | 188–190 °C | High melting point indicates strong crystal lattice energy. |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water; N-methylation improves organic solubility compared to non-methylated analogs. |

| pKa (Acid) | ~4.2 (Predicted) | Carboxylic acid moiety. |

| Reactivity | Electrophilic (Alkylating agent) | Reacts with thiols (cysteine) and amines (lysine, N-terminus). |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; hydrolysis of the chloroacetyl group can occur over time. |

Part 3: Synthetic Protocols

Methodology: Acylation of Secondary Amines The synthesis requires the selective acylation of the secondary amine (N-methyl) in the presence of a free carboxylic acid. While the amine is significantly more nucleophilic, controlling the exotherm is critical to prevent mixed anhydride formation or polymerization.

Step-by-Step Protocol

-

Reagents Preparation:

-

Substrate: 4-(Methylamino)benzoic acid (1.0 eq).

-

Reagent: Chloroacetyl chloride (1.1 eq).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

-

Reaction Setup:

-

Dissolve 4-(methylamino)benzoic acid in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (TEA) dropwise.[3] The solution may become slightly heterogeneous.

-

-

Acylation:

-

Add Chloroacetyl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Expert Insight: Slow addition prevents the formation of the acid chloride on the benzoic acid moiety. The secondary amine reacts preferentially.

-

-

Workup & Purification:

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by LC-MS (Target mass: 227.64, M+H: 228.6).

-

Quench: Pour the reaction mixture into 1N HCl (cold) to protonate the carboxylic acid and dissolve amine salts.

-

Isolation: The product often precipitates directly from the acidic aqueous layer. Filter the solid.[3][4][5] If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

-

Recrystallization: Purify using Ethanol/Water or Acetonitrile to yield high-purity crystals.

-

Visual Synthesis Scheme

Caption: Selective N-acylation pathway avoiding carboxylic acid interference via kinetic control at 0°C.

Part 4: Mechanism of Action (Covalent Inhibition)

The primary utility of CAS 147149-44-8 is to introduce a "warhead" that can covalently bond to a specific cysteine residue on a target protein.

The Reaction: S_N2 Nucleophilic Substitution

-

Recognition: The benzoic acid moiety (or its derivatives) binds to the protein pocket via non-covalent interactions (hydrogen bonds, pi-stacking).

-

Proximity: This binding places the chloroacetamide group in close proximity to a nucleophilic cysteine thiol (-SH).

-

Attack: The sulfur atom attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion.

-

Irreversible Inhibition: A stable thioether bond is formed, permanently disabling the protein or tagging it for degradation (PROTACs).

Why N-Methylation Matters:

-

Conformational Lock: Standard amides prefer a trans conformation. N-methylation introduces steric clash, often populating the cis conformer, which may be required to position the warhead correctly against the cysteine.

-

Solubility: Reduces crystal lattice energy and improves solubility in organic solvents used for library synthesis.

Mechanism Diagram

Caption: Mechanism of covalent protein modification via S_N2 reaction between the chloroacetamide warhead and a cysteine thiol.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected:

1. ¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.9–7.4 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

-

δ 4.1–4.3 ppm (s, 2H): Chloroacetyl protons (Cl-CH ₂-CO-).

-

δ 3.2 ppm (s, 3H): N-Methyl protons (N-CH ₃). Note: May appear as two peaks (rotamers) due to cis/trans amide isomerism.

2. Mass Spectrometry (ESI-MS):

-

Positive Mode (M+H): 228.0 / 230.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

-

Negative Mode (M-H): 226.0 / 228.0.

Part 6: Handling & Safety

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H317 (May cause allergic skin reaction).

-

Specific Warning: As an alkylating agent, this compound is potentially mutagenic . It is designed to react with biological nucleophiles.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle only in a fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential.

References

-

BuyersGuideChem. (2025). N-Methyl-4-(2-chloroacetamido)benzoic acid CAS 147149-44-8 Properties and Suppliers. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives as Local Anesthetic Agents. Retrieved from [Link]

-

Sphinxsai. (2025). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. На денешен ден - Page 27 - Македонска Авијација - Форум [forum.avijacija.mk]

- 4. Лек за рак на дојка и други канцери - Како се создаваат? | Страница 9 | Фемина Форум [forum.femina.mk]

- 5. Макробиотиката и болестите | Страница 3 | Фемина Форум [forum.femina.mk]

An In-Depth Technical Guide to N-Methyl-4-(2-chloroacetamido)benzoic acid

This guide provides a comprehensive technical overview of N-Methyl-4-(2-chloroacetamido)benzoic acid, a key chemical intermediate. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the compound's physicochemical properties, a detailed synthesis protocol with mechanistic considerations, methods for analytical validation, and its context within chemical research.

Core Compound Properties and Specifications

N-Methyl-4-(2-chloroacetamido)benzoic acid, also known as 4-(2-Chloro-N-methylacetamido)benzoic acid, is a derivative of benzoic acid featuring both an N-methylated amide and a chloroacetyl group. These functional groups make it a versatile bifunctional molecule for further chemical modifications.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 227.64 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [2][3] |

| CAS Number | 147149-44-8 | [1][2][3][4] |

| Melting Point | 188-190 °C | [3][4] |

| Appearance | White to Off-White Solid/Powder | Inferred from analogous compounds |

| Purity | Typically ≥95% | [4] |

Synthesis and Mechanistic Rationale

The synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid is typically achieved through the acylation of 4-(methylamino)benzoic acid with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

The secondary amine of 4-(methylamino)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to form the stable amide product.

Caption: Synthesis workflow for N-Methyl-4-(2-chloroacetamido)benzoic acid.

Detailed Experimental Protocol:

-

Step 1: Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-(methylamino)benzoic acid (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous inert solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).[5]

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often preferred as it can lead to a cleaner impurity profile compared to other bases.[5]

-

Step 2: Acylation: Cool the reaction mixture to 0-5°C using an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.[6]

-

Causality: The dropwise addition at low temperatures is a crucial control measure to manage the exothermic nature of the acylation reaction, preventing potential side reactions and degradation of the product.

-

Step 3: Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]

-

Step 4: Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.[6] Filter the solid, wash thoroughly with water to remove any remaining base and salts, and dry under a vacuum.

-

Step 5: Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-Methyl-4-(2-chloroacetamido)benzoic acid.

Analytical Validation: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a piece of structural evidence that, when combined, confirms the final product.

| Analytical Technique | Expected Observations |

| ¹H NMR (Proton NMR) | - A singlet for the N-methyl protons (~3.3 ppm).- A singlet for the chloroacetyl methylene protons (-CH₂Cl) (~4.5 ppm).- Aromatic protons appearing as two doublets in the para-substituted pattern (~7.5-8.0 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR (Carbon NMR) | - Resonances for the N-methyl carbon, methylene carbon, two distinct aromatic carbons, the amide carbonyl, and the carboxylic acid carbonyl. |

| Infrared (IR) Spectroscopy | - A strong absorption band for the carboxylic acid C=O stretch (~1680-1710 cm⁻¹).- A strong absorption band for the amide C=O stretch (~1650-1680 cm⁻¹).- A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C-Cl stretch (~600-800 cm⁻¹). |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₀H₁₀ClNO₃).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Applications in Research and Drug Development

N-Methyl-4-(2-chloroacetamido)benzoic acid is not typically an end-product but rather a valuable synthetic intermediate. Its bifunctional nature allows for diverse chemical transformations.

-

The Chloroacetyl Moiety: This group is a potent electrophile, making it an excellent handle for introducing nucleophiles via substitution reactions. This is a common strategy for linking the benzoic acid core to other molecular fragments containing amine, thiol, or hydroxyl groups.

-

The Carboxylic Acid Moiety: This group can be readily converted into esters, amides, or acid chlorides, enabling the extension of the molecular structure. For instance, its non-methylated analog, 4-(2-chloroacetamido)benzoic acid, is a known intermediate in the synthesis of derivatives with potential anti-HBV activity and local anesthetic properties.[7]

The N-methyl group, compared to the non-methylated analog, can alter the compound's properties by removing the hydrogen bond donor capability of the amide nitrogen. This can influence solubility, crystal packing, and biological activity in the final target molecules.

Caption: Role as a versatile synthetic building block.

Safety and Handling

As with any chloroacetamide derivative, N-Methyl-4-(2-chloroacetamido)benzoic acid should be handled with care. Based on data for analogous compounds, it is expected to be an irritant.

-

Hazard Classifications (Anticipated): May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

This guide provides a foundational understanding of N-Methyl-4-(2-chloroacetamido)benzoic acid for its effective use in a research and development setting. All protocols and handling procedures should be adapted and scaled according to standard laboratory safety practices and risk assessments.

References

Sources

- 1. 147149-44-8|4-(2-Chloro-N-methylacetamido)benzoic acid|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. N-Methyl-4-(2-chloroacetamido)benzoic acid | 147149-44-8 - BuyersGuideChem [buyersguidechem.com]

- 4. AB173144 | CAS 147149-44-8 – abcr Gute Chemie [abcr.com]

- 5. orgsyn.org [orgsyn.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

Discovery and history of N-Methyl-4-(2-chloroacetamido)benzoic acid

An In-Depth Technical Guide to the Synthesis and Potential Utility of N-Methyl-4-(2-chloroacetamido)benzoic Acid and Its Progenitor

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of N-Methyl-4-(2-chloroacetamido)benzoic acid. Given the limited direct research on this specific N-methylated compound, this document establishes a foundational understanding through a detailed exploration of its parent molecule, 4-(2-chloroacetamido)benzoic acid. The guide elucidates the established synthesis of the core scaffold, its investigated role as a potential local anesthetic, and the underlying mechanism of action. Furthermore, a scientifically grounded, theoretical framework for the synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid is presented, alongside a discussion of the predictable impacts of N-methylation on the molecule's pharmacological profile. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both established protocols and forward-looking insights into this compound class.

Introduction: A Scaffold of Interest in Local Anesthesia

The quest for novel local anesthetics with improved efficacy, duration of action, and safety profiles is a persistent endeavor in medicinal chemistry. The 4-aminobenzoic acid framework has historically served as a crucial structural motif in the design of such agents.[1] A derivative of this scaffold, 4-(2-chloroacetamido)benzoic acid, has emerged as a subject of research for its potential to elicit local anesthetic effects.[2] The chloroacetamido moiety is a key feature, with the chlorine atom's inductive effect thought to enhance the ionization of the amide nitrogen, a characteristic that may influence its interaction with biological targets.[2][3]

Derivatization of this core structure presents a logical avenue for optimizing its properties. N-methylation, the strategic addition of a methyl group to a nitrogen atom, is a common tactic in drug design to modulate a compound's pharmacokinetic and pharmacodynamic characteristics.[4] This modification can influence factors such as solubility, lipophilicity, and metabolic stability, and can fine-tune the molecule's interaction with its target.[4] This guide, therefore, explores the known aspects of 4-(2-chloroacetamido)benzoic acid and extends this knowledge to the prospective synthesis and properties of its N-methylated analogue, N-Methyl-4-(2-chloroacetamido)benzoic acid.

Synthesis of the Core Scaffold: 4-(2-chloroacetamido)benzoic acid

The synthesis of 4-(2-chloroacetamido)benzoic acid is a well-documented process, typically achieved through the chloroacetylation of 4-aminobenzoic acid. This reaction involves the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride of chloroacetyl chloride.

Synthetic Workflow

Caption: Synthetic pathway for 4-(2-chloroacetamido)benzoic acid.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of 4-(2-chloroacetamido)benzoic acid derivatives.[5]

Materials:

-

4-Aminobenzoic acid

-

Chloroacetyl chloride

-

Hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Standard laboratory glassware for filtration and washing

Procedure:

-

In a suitable reaction flask, dissolve 4-aminobenzoic acid in a minimal amount of dilute hydrochloric acid with stirring.

-

Cool the reaction mixture to between 4°C and 10°C using an ice bath.

-

While maintaining the temperature, slowly add chloroacetyl chloride dropwise to the stirred solution.

-

Continue stirring the reaction mixture at this temperature for a specified period to ensure the completion of the reaction.

-

After the reaction is complete, the resulting precipitate, 4-(2-chloroacetamido)benzoic acid, is collected by vacuum filtration.

-

Wash the collected solid with cold water to remove any unreacted starting materials and by-products.

-

Dry the purified product under vacuum.

Proposed Synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid

While direct synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid is not prominently described in the available literature, a plausible synthetic route can be proposed based on standard organic chemistry principles. The logical starting material would be N-methyl-4-aminobenzoic acid, which would then undergo chloroacetylation.

Proposed Synthetic Workflow

Caption: Proposed synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid.

Theoretical Experimental Protocol

Materials:

-

N-methyl-4-aminobenzoic acid

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware for inert atmosphere reaction, workup, and purification

Procedure:

-

Dissolve N-methyl-4-aminobenzoic acid and the non-nucleophilic base in the anhydrous aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture would be quenched with water.

-

The aqueous and organic layers would be separated.

-

The organic layer would be washed with a dilute acid solution, followed by brine.

-

The organic layer would then be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

-

The crude product would be purified by a suitable method, such as recrystallization or column chromatography.

Physicochemical Properties and the Impact of N-Methylation

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile. For the 4-(2-chloroacetamido)benzoic acid series, these properties have been computationally predicted.[2]

| Property | 4-(2-chloroacetamido)benzoic acid (Predicted) | Impact of N-Methylation (Anticipated) |

| Molecular Weight | ~213.62 g/mol | Increase |

| LogP (Lipophilicity) | Varies with derivative | Likely to increase |

| Hydrogen Bond Donors | 2 | Reduced to 1 |

| Hydrogen Bond Acceptors | 3 | Remains 3 |

| pKa | Acidic (carboxylic acid) | Minor change |

N-methylation of a secondary amide to a tertiary amide is expected to have several significant effects.[4] The removal of the amide N-H proton eliminates a hydrogen bond donor, which can decrease its interaction with water and potentially increase its ability to cross lipid membranes.[4] This often leads to an increase in lipophilicity (LogP).[4] The impact on aqueous solubility is more complex; while the loss of a hydrogen bond donor might suggest decreased solubility, the disruption of the crystal lattice in the solid state due to the added methyl group can sometimes lead to an overall increase in solubility.[4]

Biological Activity and Mechanism of Action

Investigated Local Anesthetic Activity

Derivatives of 4-(2-chloroacetamido)benzoic acid have been synthesized and evaluated for their local anesthetic properties.[2] In these studies, various ester and amide derivatives were prepared and tested in vivo. Several compounds showed promising, albeit less potent, local anesthetic activity compared to the standard, lignocaine HCl.[2] The rationale behind this line of inquiry is that the chloroacetamido group could mimic the ionizable amine present in many conventional local anesthetics.[1][2]

Mechanism of Action of Local Anesthetics

Local anesthetics exert their effects by blocking the transmission of nerve impulses.[6][7] They achieve this by binding to voltage-gated sodium channels within the nerve cell membrane.[6][7] This binding stabilizes the sodium channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[6][7]

Caption: Mechanism of action of local anesthetics at the nerve membrane.

The N-methylation of 4-(2-chloroacetamido)benzoic acid could influence its interaction with the sodium channel. The increased lipophilicity might enhance its partitioning into the nerve membrane, potentially affecting its access to the binding site. The altered steric and electronic profile of the molecule could also modify its binding affinity for the channel.

Experimental Protocols for Biological Evaluation

In Vivo Rat Sciatic Nerve Block Method

This protocol is a standard method for evaluating the efficacy of local anesthetics and is adapted from published studies.[2]

Animals:

-

Healthy adult rats of a specified strain and weight range.

Materials:

-

The test compound (e.g., N-Methyl-4-(2-chloroacetamido)benzoic acid) dissolved in a suitable vehicle.

-

Positive control (e.g., lignocaine HCl solution).

-

Negative control (vehicle alone).

-

Syringes and needles for injection.

-

Apparatus for assessing nerve function (e.g., tail-flick test or hot plate test).

Procedure:

-

Acclimatize the rats to the laboratory conditions.

-

Anesthetize the rats lightly to facilitate injection.

-

Inject a defined volume of the test compound solution, positive control, or negative control perineurally to the sciatic nerve.

-

At predetermined time intervals post-injection, assess the motor and sensory function of the nerve. Sensory blockade can be measured by observing the response to a thermal or mechanical stimulus applied to the paw.

-

Record the onset and duration of the nerve block for each group.

-

Compare the results for the test compound to the positive and negative controls to determine its relative potency and duration of action.

Conclusion and Future Directions

4-(2-chloroacetamido)benzoic acid and its derivatives represent a class of compounds with demonstrated, albeit modest, potential as local anesthetics.[2] The core scaffold is readily synthesizable, providing a platform for further chemical exploration. The hypothetical N-Methyl-4-(2-chloroacetamido)benzoic acid is a logical next step in the optimization of this series.

Future research should focus on the actual synthesis and characterization of N-Methyl-4-(2-chloroacetamido)benzoic acid. Following its successful synthesis, a thorough evaluation of its physicochemical properties and in vitro and in vivo local anesthetic activity is warranted. Such studies will be crucial in determining whether N-methylation is a viable strategy for enhancing the pharmacological profile of this class of compounds and could provide valuable insights for the rational design of new local anesthetic agents.

References

-

Pavithra J, L Senthilkumar K, D Gokulan P, Priyanka M, Punitha S, & Punithkumar V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]

-

Patel, A. A., et al. (2017). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. [Link]

-

Li, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Frontiers in Chemistry, 7, 874. [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate. [Link]

- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

-

Whats Chemistry. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). DFT results of 4-(2-chloroacetamido)benzoic acid derivatives. ResearchGate. [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). [Link]

-

Semantic Scholar. (n.d.). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar. [Link]

-

PubChem. (n.d.). 4-Chloro-2-(2-chloroacetamido)benzoic acid. PubChem. [Link]

-

ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]

-

Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of pharmacological and toxicological methods, 44(1), 19-24. [Link]

-

ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

-

Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]

-

Frontiers. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Neuroscience. [Link]

-

PubMed Central. (n.d.). Basic pharmacology of local anaesthetics. PubMed Central. [Link]

-

Sygnature Discovery. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Sygnature Discovery. [Link]

Sources

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cysteine Alkylation using N-Methyl-4-(2-chloroacetamido)benzoic acid

Introduction: The Strategic Importance of Cysteine Alkylation

In the landscape of chemical biology and drug development, the covalent modification of proteins offers a powerful approach to modulate protein function, identify target engagement, and develop novel therapeutics. Among the amino acids, cysteine, with its nucleophilic thiol group, stands out as a prime target for selective alkylation.[1] This reactivity has been harnessed in various applications, from proteomics sample preparation to the design of highly specific covalent inhibitors.[2][3][4]

This document provides a detailed guide to the use of N-Methyl-4-(2-chloroacetamido)benzoic acid, a functionalized chloroacetamide reagent, for the selective alkylation of cysteine residues. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive, step-by-step protocol, and discuss its applications in contemporary research, particularly in the realm of covalent inhibitor development.

The Reagent: N-Methyl-4-(2-chloroacetamido)benzoic acid

N-Methyl-4-(2-chloroacetamido)benzoic acid is a bifunctional molecule designed for targeted cysteine modification. Its structure comprises three key features:

-

The Chloroacetamide "Warhead": This electrophilic group is responsible for the covalent reaction with the cysteine thiol. Chloroacetamides are known for their reactivity towards cysteines, proceeding via an SN2 reaction mechanism.[5]

-

The N-Methyl Group: The presence of a methyl group on the amide nitrogen influences the reagent's reactivity. Compared to unsubstituted or N,N-dimethylated chloroacetamides, N-methyl chloroacetamides can exhibit altered reactivity profiles due to electronic and steric effects, as well as the potential for hydrogen bonding interactions.[6] This can be leveraged to fine-tune the reagent's selectivity.

-

The Benzoic Acid Moiety: This functional group provides a handle for further modifications or for influencing the reagent's physicochemical properties, such as solubility and distribution. It can also serve as a recognition element for specific protein binding pockets.

Mechanism of Action: A Tale of Nucleophilic Attack

The alkylation of a cysteine residue by N-Methyl-4-(2-chloroacetamido)benzoic acid is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into the following key steps:

-

Deprotonation of the Cysteine Thiol: The reactivity of the cysteine side chain is highly dependent on its protonation state. The thiolate anion (S-) is a much stronger nucleophile than the protonated thiol (SH). Therefore, the reaction is favored at a pH slightly above the pKa of the cysteine thiol (typically around 8.5 in unstructured peptides, but can vary significantly in the protein microenvironment).

-

Nucleophilic Attack: The deprotonated thiolate anion attacks the electrophilic carbon atom of the chloroacetamide group, which bears a partial positive charge due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms.

-

Displacement of the Chloride Ion: The attack of the thiolate leads to the formation of a new carbon-sulfur bond and the simultaneous displacement of the chloride ion as the leaving group. This results in the formation of a stable thioether linkage between the protein and the reagent.

Caption: Cysteine Alkylation Workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the alkylation of cysteine residues in a purified protein sample. Optimal conditions, such as reagent concentration, reaction time, and temperature, may need to be determined empirically for each specific protein.

Materials and Reagents

-

Protein of Interest: Purified and in a suitable buffer (e.g., phosphate, HEPES, or Tris).

-

N-Methyl-4-(2-chloroacetamido)benzoic acid: High purity solid.

-

Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Required if targeting cysteines involved in disulfide bonds.

-

Reaction Buffer: e.g., 50 mM HEPES, pH 7.5-8.5. The choice of buffer is critical to maintain protein stability and achieve the desired pH for the reaction.

-

Quenching Reagent: A thiol-containing compound such as L-cysteine or β-mercaptoethanol.

-

Solvent for Reagent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution of the alkylating agent.

Procedure

-

Protein Preparation:

-

Ensure the protein sample is at a suitable concentration (typically 0.1-1 mg/mL).

-

If targeting all cysteines, including those in disulfide bonds, reduction is necessary. Add DTT to a final concentration of 5-10 mM or TCEP to 1-5 mM and incubate at 37°C for 30-60 minutes.

-

If only free, accessible cysteines are the target, omit the reduction step.

-

-

Preparation of Alkylating Reagent Stock Solution:

-

Prepare a 100 mM stock solution of N-Methyl-4-(2-chloroacetamido)benzoic acid in DMSO or DMF. This should be prepared fresh before each experiment to minimize hydrolysis.

-

-

Alkylation Reaction:

-

Add the stock solution of the alkylating reagent to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the reagent over the concentration of cysteine residues is a good starting point.

-

Incubate the reaction mixture at room temperature (or 37°C for less reactive cysteines) for 1-2 hours in the dark to prevent potential light-induced degradation of the reagent.

-

-

Quenching the Reaction:

-

To stop the alkylation reaction, add a quenching reagent in excess (e.g., L-cysteine or β-mercaptoethanol to a final concentration of 50-100 mM). This will react with any remaining unreacted alkylating agent.

-

-

Sample Cleanup:

-

Remove excess reagent and quenching agent by dialysis, buffer exchange, or using a desalting column. This is crucial for downstream applications such as mass spectrometry.

-

Reaction Parameters at a Glance

| Parameter | Recommended Range | Rationale |

| pH | 7.5 - 8.5 | Facilitates deprotonation of the cysteine thiol to the more nucleophilic thiolate.[7] |

| Temperature | Room Temperature - 37°C | Higher temperatures can increase reaction rate but may compromise protein stability. |

| Reagent Molar Excess | 10x - 50x over Cysteine | Ensures complete alkylation. Higher excess may increase off-target reactions. |

| Reaction Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion. May require optimization. |

Downstream Analysis: Verifying the Modification

The success of the alkylation reaction can be confirmed using mass spectrometry.

-

Intact Protein Analysis: Analysis of the intact protein by techniques like ESI-MS can reveal a mass shift corresponding to the addition of the N-Methyl-4-(2-chloroacetamido)benzoic acid moiety (minus the chlorine atom).[8][9]

-

Peptide Mapping: For more detailed analysis, the alkylated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This allows for the identification of the specific cysteine residues that have been modified.[10]

Applications in Drug Development: The Rise of Covalent Inhibitors

N-Methyl-4-(2-chloroacetamido)benzoic acid and similar functionalized chloroacetamides are valuable tools in the development of covalent inhibitors.[3][11] These inhibitors form a permanent bond with their target protein, often leading to increased potency and duration of action.[4]

The benzoic acid moiety can be further functionalized to incorporate recognition elements that direct the chloroacetamide "warhead" to the active site or a specific allosteric site of a target protein. This targeted covalent inhibition is a rapidly growing area in drug discovery, with several approved drugs utilizing this mechanism.

Troubleshooting and Considerations

-

Low Alkylation Efficiency:

-

Check pH: Ensure the reaction buffer is within the optimal pH range.

-

Increase Reagent Concentration or Reaction Time: The reactivity of N-methyl chloroacetamides can be lower than other haloacetamides.[6]

-

Ensure Complete Reduction: If targeting disulfide-bonded cysteines, confirm the efficiency of the reduction step.

-

-

Off-Target Modifications:

-

While chloroacetamides are generally more selective for cysteine than iodoacetamides, off-target alkylation of other nucleophilic residues such as lysine, histidine, and methionine can occur, especially at higher pH and reagent concentrations.[12]

-

Methionine oxidation is a known side reaction with chloroacetamide reagents.[12] Careful optimization of reaction conditions is key to minimizing these side effects.

-

Conclusion

The protocol outlined in this application note provides a robust starting point for the use of N-Methyl-4-(2-chloroacetamido)benzoic acid in cysteine alkylation. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively utilize this reagent for a variety of applications, from fundamental proteomics research to the cutting edge of covalent drug design.

References

-

Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Synthesis of N-aryl 2-chloroacetamido)benzoic acid and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2015). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

The impact of commonly used alkylating agents on artefactual peptide modification. (2017). PRIDE. Retrieved January 31, 2026, from [Link]

-

QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (n.d.). WuXi Biology. Retrieved January 31, 2026, from [Link]

-

4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. (2011). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2013). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2022). MDPI. Retrieved January 31, 2026, from [Link]

-

Chloroacetamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed. Retrieved January 31, 2026, from [Link]

-

Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (2012). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Recent Advances in Covalent Drug Discovery. (2023). MDPI. Retrieved January 31, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. msf.ucsf.edu [msf.ucsf.edu]

- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

Use of N-Methyl-4-(2-chloroacetamido)benzoic acid as a synthetic intermediate

Application Note: Strategic Utilization of N-Methyl-4-(2-chloroacetamido)benzoic Acid as a Covalent Warhead Linker

Executive Summary

N-Methyl-4-(2-chloroacetamido)benzoic acid (CAS: 147149-44-8) is a specialized bifunctional building block used primarily in the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes. Unlike simple alkylating agents, this compound features a rigid benzoic acid linker and an N-methylated amide backbone, which modulates solubility, conformational entropy, and metabolic stability.

This guide provides a comprehensive technical workflow for utilizing this intermediate to "arm" reversible drug scaffolds with a cysteine-reactive warhead. It covers synthesis, coupling logic, and validation protocols, ensuring high-fidelity incorporation into drug discovery pipelines.

Chemical Profile & Mechanism of Action

Structural Logic

The molecule consists of three functional domains:

-

Chloroacetamide Warhead: An electrophile that reacts irreversibly with nucleophilic cysteine residues via SN2 displacement.

-

N-Methyl Group: A critical design element that eliminates the amide hydrogen bond donor, reducing potential non-specific binding and improving solubility in organic synthesis solvents (DCM, DMF) compared to its non-methylated analog.

-

Carboxylic Acid Handle: Allows for orthogonal attachment to amine-bearing scaffolds via standard amide coupling (EDC/NHS or HATU).

Mechanism: Cysteine Targeting

The chloroacetamide group is less reactive than an acrylamide toward reversible Michael addition but highly specific for thiols. Upon binding of the scaffold to a target protein, the local effective concentration of the warhead increases, driving the alkylation of a proximal non-catalytic cysteine.

Reaction Scheme (DOT Visualization):

Figure 1: Mechanism of action for converting a reversible binder into a covalent inhibitor using the N-methyl-4-(2-chloroacetamido)benzoic acid linker.

Synthesis Protocol: Preparation of the Intermediate

While commercially available, in-house synthesis ensures freshness, as the chloroacetamide moiety can degrade over time if stored improperly.

Pre-requisites:

-

Starting Material: 4-(Methylamino)benzoic acid (CAS: 10541-83-0).

-

Reagent: Chloroacetyl chloride (CAS: 79-04-9).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Protocol:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-(methylamino)benzoic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (2.5 eq). The extra equivalents neutralize the HCl generated and keep the carboxylic acid deprotonated to improve solubility.

-

Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions at the carboxylic acid.

-

Acylation: Dropwise add chloroacetyl chloride (1.1 eq) diluted in a small volume of DCM.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor by LC-MS (Target Mass: ~227.6 Da).

-

Quench & Workup:

-

Quench with 1N HCl (aqueous) to pH ~2.

-

Extract with EtOAc (3x).[1]

-

Wash combined organics with Brine, dry over Na₂SO₄.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-5% MeOH in DCM). Note: Avoid basic workups (e.g., NaHCO₃ washes) that might hydrolyze the chloride over long exposure.

Application Protocol: "Arming" a Drug Scaffold

This protocol describes coupling the intermediate to a drug scaffold containing a primary or secondary amine.

Reagents:

-

Coupling Agents: HATU (preferred for speed) or EDC/HOAt.

-

Solvent: DMF (anhydrous).

Workflow:

-

Activation: Dissolve N-Methyl-4-(2-chloroacetamido)benzoic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes at RT.

-

Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing dimerization.

-

-

Coupling: Add the Amine-Containing Scaffold (1.0 eq).

-

Incubation: Stir at RT for 2–4 hours.

-

Monitoring: Check for consumption of the acid intermediate by TLC or LC-MS.

-

Isolation:

-

Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1N HCl, then Brine.

-

Caution: Do not use ammonia or primary amines during workup, as they will displace the chloride.

-

Analytical Validation Data

When characterizing the final conjugate, use the following expected signals:

| Technique | Expected Signal / Characteristic |

| 1H NMR | Singlet (~4.0-4.2 ppm): Corresponds to the -CH₂-Cl protons. Singlet (~3.2-3.4 ppm): Corresponds to the N-methyl group. Doublets (~7.5-8.0 ppm): Para-substituted aromatic ring protons. |

| LC-MS | Isotope Pattern: Look for the characteristic 3:1 ratio of M and M+2 peaks due to the Chlorine atom (³⁵Cl / ³⁷Cl). |

| Reactivity Test | Incubate compound with 5 eq. of Glutathione (GSH) at pH 7.4. Result: Complete conversion to the GSH-adduct within 1-4 hours confirms the warhead is active. |

Application Note: PROTAC Linker Design

This compound serves as an excellent "exit vector" modifier in PROTAC (Proteolysis Targeting Chimera) design.

-

Strategy: If an E3 ligase ligand (e.g., Thalidomide analog) has an available amine, coupling this acid introduces a chloroacetamide.

-

Linker Extension: Instead of using it as a terminal warhead, the chloride can be displaced by a diamine linker (e.g., Piperazine or alkyl diamine) to extend the chain, converting the electrophile into a stable tertiary amine linkage.

PROTAC Synthesis Scheme (DOT Visualization):

Figure 2: Using the compound as a modular linker in PROTAC synthesis. The chloride serves as a leaving group for chain extension.

Safety & Handling

-

Hazard Class: Skin Sensitizer (Category 1), Irritant.[2]

-

Risk: As an alkylating agent, it can covalently modify skin proteins, leading to allergic contact dermatitis.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle strictly inside a fume hood.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic quench) before wiping.

References

-

Singh, P., et al. (2012). "Synthesis and biological evaluation of 4-(2-chloroacetamido) benzoic acid derivatives as local anesthetics." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

Thermo Fisher Scientific. (2025). "Safety Data Sheet: N-Methyl-4-(2-chloroacetamido)benzoic acid." Alfa Aesar / Thermo Fisher.

-

Organic Syntheses. "General methods for amide coupling and handling chloroacetyl derivatives." Organic Syntheses Prep.

-

ChemicalBook. "Synthesis routes for 4-(Methylamino)benzoic acid derivatives."

Sources

- 1. Full text of "Francisci Junii F. f. De pictura veterum libri tres, tot in locis emendati, & tam multis accessionibus aucti, ut plane novi possint videri : accedit catalogus, adhuc ineditus, architectorum, mechanicorum, sed praecipue pictorum, statuariorum, caelatorum, tornatorum, aliorumque artificum, & operum quae fecerunt, secundum seriem litterarum digestus" [archive.org]

- 2. Full text of "Apolloniou Lexikon. Apollonii sophistae Lexicon Graecum Iliadis et Odysseae. Primus e codice manuscripto Sangermanensi in lucem vindicavit ... Johannes Baptista Casparus d'Ansse de Villoison ... Accedit ... Philemonis grammatici fragmenta ... Tomus primus secundus 2" [archive.org]

Application Note: Targeted Protein Modification using N-Methyl-4-(2-chloroacetamido)benzoic Acid (N-Me-CABA)

Executive Summary

N-Methyl-4-(2-chloroacetamido)benzoic acid (N-Me-CABA ) represents a specialized class of "tunable" electrophiles for cysteine bioconjugation. Unlike hyper-reactive iodoacetamides (IA) which often suffer from off-target lysyl alkylation, or maleimides which are prone to retro-Michael addition (instability), the N-methylated chloroacetamide warhead offers a "Goldilocks" zone of reactivity.

The N-methyl substitution on the amide nitrogen serves two critical functions:

-

Electronic Modulation: It elevates the LUMO energy of the electrophile relative to non-methylated analogs, reducing non-specific reactivity and enhancing cysteine selectivity.

-

Conformational Locking: It eliminates the amide proton donor, preventing intramolecular hydrogen bonding that can otherwise sequester the warhead or induce aggregation in hydrophobic pockets.

This guide details the protocol for utilizing N-Me-CABA for site-specific cysteine modification, emphasizing its utility in Fragment-Based Drug Discovery (FBDD) and the generation of stable Antibody-Drug Conjugate (ADC) linkers.

Chemical Logic & Mechanism[1]

The Electrophilic Warhead

The reaction proceeds via an

Key Distinction: The reaction rate of chloroacetamides is significantly slower than iodoacetamides. While this requires more rigorous reaction conditions (higher pH or temperature), it allows for thermodynamic control, virtually eliminating the "over-alkylation" of lysine residues often seen with iodine-based reagents [1].

Mechanism Diagram

The following diagram illustrates the nucleophilic attack and the resulting stable thioether bond.

Figure 1: Mechanism of Cysteine Alkylation by N-Me-CABA via

Pre-Conjugation Considerations

Before initiating the protocol, assess the following parameters to ensure experimental success.

| Parameter | Recommendation | Rationale |

| Buffer System | HEPES, TEAB, or Phosphate (pH 7.5 – 8.5) | Chloroacetamides require a slightly higher pH than maleimides to ensure the Cys thiol is deprotonated ( |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Critical: Do NOT use DTT or |

| Solubility | DMSO or DMF Stock (50–100 mM) | The benzoic acid core and N-methyl group increase lipophilicity. Pre-dissolve in organic solvent before adding to the aqueous protein buffer. |

| Stoichiometry | 10x – 50x Molar Excess | Due to lower electrophilicity, a higher molar excess is required compared to iodoacetamide (usually 2-5x) to drive the reaction to completion [2]. |

Experimental Protocol

Phase A: Protein Preparation & Reduction

Objective: To expose buried cysteines and break existing disulfides without introducing competing thiols.

-

Dilute Protein: Prepare protein at 1–2 mg/mL in Denaturing Buffer (6 M Urea or 2 M Thiourea in 50 mM HEPES, pH 8.0).

-

Note: If native structure is required, omit Urea, but be aware that buried cysteines may not react.

-

-

Add Reductant: Add TCEP to a final concentration of 5 mM .

-

Incubate: 30 minutes at 37°C or 1 hour at Room Temperature (RT).

Phase B: Conjugation Reaction (Alkylation)

Objective: Covalent attachment of the N-Me-CABA warhead.

-

Prepare Reagent Stock: Dissolve N-Me-CABA in anhydrous DMSO to a concentration of 100 mM .

-

Tip: Prepare fresh. Chloroacetamides are stable, but hydrolysis can occur over weeks in wet DMSO.

-

-

Initiate Reaction: Add the N-Me-CABA stock to the reduced protein solution.

-

Target Concentration: Final reagent concentration should be 10–20 mM .

-

Final Organic Solvent: Ensure DMSO content is <10% (v/v) to prevent protein precipitation.

-

-

Incubation Conditions:

-

Standard: Incubate at 37°C for 1–2 hours in the dark.

-

Aggressive (for difficult sites): Incubate at 50°C for 45 minutes . The N-methyl group provides thermal stability preventing degradation common with maleimides.

-

-

Quenching: Stop the reaction by adding DTT to a final concentration of 25 mM or by immediate desalting. The excess DTT will rapidly scavenge remaining alkylating agent.

Phase C: Purification

Remove excess reagent and organic solvent.

-

Method: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS (pH 7.4).

Quality Control & Validation

Workflow Visualization

This diagram outlines the complete "Reduction-Alkylation-Analysis" pipeline.

Figure 2: Step-by-step bioconjugation workflow.

Mass Spectrometry Analysis

Validation is best performed via LC-MS.

-

Intact Mass Check: Look for a mass shift of +225.6 Da (Molecular Weight of N-Me-CABA minus HCl) per cysteine labeled.

-

Calculation:

-

-

Peptide Mapping: Digest with Trypsin. Search for the specific mass addition on Cysteine residues.

-

Specificity Check: Verify no mass shift on Lysine (+225.6 Da on Lys indicates pH was too high or excess reagent was too high).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too low | Increase buffer pH to 8.5. The thiolate anion is the reactive species. |

| Reagent Hydrolysis | Use fresh DMSO stock. Ensure anhydrous DMSO is used. | |

| Steric Hindrance | The N-methyl group adds bulk. Increase reaction temp to 45°C or add 4M Urea. | |

| Precipitation | High DMSO conc. | Keep DMSO < 10%. Add reagent slowly while vortexing. |

| Over-alkylation (Lysines) | pH > 9.0 | Strictly control pH between 7.5 and 8.0. |

| Excessive Incubation | Reduce time.[1] Chloroacetamides are specific, but not infinitely so. |

References

-

Comparison of Alkylating Agents: Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[1] Molecular & Cellular Proteomics, 16(7), 1173–1187.[1]

-

Chloroacetamide Reactivity & Specificity: Kulak, N. A., et al. (2014). Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells. Nature Methods, 11, 319–324. (Demonstrates utility of chloroacetamides for high-specificity labeling).

-

N-Methyl Chloroacetamide Kinetics: WuXi Biology. (2021).[2] QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (Detailed analysis of N-methyl vs N,N-dimethyl reactivity and LUMO energies).

-

General Bioconjugation Techniques: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press.[1] (The definitive text on protein modification chemistry).

Sources

Synthesis of local anesthetic derivatives from 4-(2-chloroacetamido)benzoic acid

Application Note AN-206: Modular Synthesis of Hybrid Local Anesthetics via 4-(2-chloroacetamido)benzoic Acid Scaffolding

Executive Summary

This application note details the synthetic utility of 4-(2-chloroacetamido)benzoic acid (4-CABA) as a versatile scaffold for developing "hybrid" local anesthetics. By bridging the structural features of amino-esters (e.g., Procaine) and amino-amides (e.g., Lidocaine), this precursor allows for the independent tuning of lipophilicity and hydrophilicity.

The protocols herein describe a divergent synthetic strategy:

-

Lipophilic Tail Optimization: Esterification of the carboxylic acid to modulate tissue penetration.

-

Hydrophilic Head Installation: Nucleophilic substitution of the

-chloro moiety to generate the tertiary amine pharmacophore required for voltage-gated sodium channel (

Scientific Rationale & Mechanism

The Pharmacophore

Local anesthetics (LAs) require three structural domains to function:

-

Lipophilic Domain: Usually an aromatic ring (provided here by the benzoic acid core).[1] This ensures penetration through the lipid-rich nerve sheath.

-

Intermediate Linker: Determines metabolic stability. The acetamido linker in 4-CABA offers superior stability against plasma esterases compared to the simple ester linkage of Procaine.

-

Hydrophilic Domain: A tertiary amine (pKa 7.5–9.0).[1] This group must be protonated inside the cell to bind the intracellular side of the

channel.

Synthetic Strategy

4-CABA contains two orthogonal reactive sites: the carboxylic acid (C-terminus) and the

-

Site A (Carboxylic Acid): Modified via Fischer esterification to adjust the partition coefficient (LogP). Higher chain lengths (Ethyl

Butyl) increase potency but may increase systemic toxicity. -

Site B (

-Chloroamide): Acts as an electrophile for

Synthetic Workflow Visualization

The following diagram illustrates the modular pathway from the 4-CABA scaffold to final anesthetic candidates.

Figure 1: Modular synthesis pathway. Step 1 modifies the lipophilic tail; Step 2 installs the pharmacologically active amine.

Experimental Protocols

Protocol A: Lipophilic Tail Synthesis (Esterification)

Objective: To convert the carboxylic acid of 4-CABA into an ethyl or butyl ester, enhancing lipid solubility.

Reagents:

-

4-(2-chloroacetamido)benzoic acid (10 mmol)

-

Absolute Ethanol or n-Butanol (Excess, solvent/reactant)

-

Concentrated Sulfuric Acid (

, catalytic) -

Sodium Bicarbonate (

, 5% aq. solution)

Procedure:

-

Setup: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 2.13 g (10 mmol) of 4-CABA in 30 mL of the chosen alcohol (Ethanol for generic activity, Butanol for higher potency).

-

Catalysis: Cautiously add 1.0 mL of conc.

dropwise. The suspension may not clear immediately. -

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH, 117°C for BuOH) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold water.

-

Neutralization: Slowly add 5%

solution with stirring until pH -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Key Checkpoint:

-

IR Spectroscopy: Disappearance of the broad -OH stretch (2500–3000

) of the carboxylic acid and appearance of the ester C=O stretch (

Protocol B: Hydrophilic Head Installation (Amination)

Objective: To displace the

Reagents:

-

Intermediate from Protocol A (5 mmol)

-

Secondary Amine: Diethylamine (for Procaine-like profile) or Piperidine/Morpholine (5.5 mmol)

-

Potassium Carbonate (

, anhydrous, 10 mmol) -

Potassium Iodide (KI, catalytic amount - accelerates Finkelstein-like substitution)

-

Solvent: Dry Acetone or Toluene (30 mL)

Procedure:

-

Activation: In a 100 mL RBF, dissolve 5 mmol of the ester intermediate in 30 mL dry acetone. Add 1.38 g (10 mmol) of anhydrous

and a spatula tip of KI. -

Addition: Add 5.5 mmol of the secondary amine (e.g., 0.57 mL diethylamine) dropwise.

-

Reaction: Reflux the mixture for 8–12 hours.

-

Note: Diethylamine is volatile (b.p. 55°C). If using diethylamine, ensure an efficient condenser is used, or seal the vessel (pressure tube) and heat to 60°C.

-

-

Work-up: Filter off the inorganic salts (

, excess -

Salt Formation (Optional but Recommended): Dissolve the residue in dry ether and pass dry

gas (or add ethereal

Data Analysis & Validation

Structural Characterization

Confirm the identity of the final product (e.g., Ethyl 4-(2-(diethylamino)acetamido)benzoate) using NMR.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Ar-H | 7.6 – 7.9 | Doublets (AA'BB') | Para-substituted benzene ring |

| NH-CO | 9.8 – 10.2 | Singlet (Broad) | Amide proton |

| N-CH2-CO | 3.1 – 3.3 | Singlet | Methylene linker (Shifted upfield from ~4.2 in Cl-precursor) |

| N-(CH2-CH3)2 | 2.6 (q), 1.1 (t) | Quartet, Triplet | Diethylamino head group |

| COOCH2CH3 | 4.3 (q), 1.3 (t) | Quartet, Triplet | Ethyl ester tail |

Structure-Activity Relationship (SAR) Data

The following table summarizes the expected biological profiles based on substituent modifications [1, 2].

| Derivative Code | Tail (R1) | Head (R2) | Predicted Onset | Predicted Potency (vs. Procaine) |

| AN-206-A | Ethyl | Diethylamino | Fast | 1.2x |

| AN-206-B | Butyl | Diethylamino | Moderate | 2.5x (Increased Lipophilicity) |

| AN-206-C | Ethyl | Piperidino | Slow | 1.8x (Rigid Head Group) |

| AN-206-D | Propyl | Morpholino | Moderate | 0.8x (Reduced Basicity) |

Safety & Handling

-

4-(2-chloroacetamido)benzoic acid: This compound and its intermediates are alkylating agents . They can cause severe skin irritation and allergic contact dermatitis. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Secondary Amines: Volatile and corrosive. Avoid inhalation.

References

-

Ashish, A., et al. (2017).[2][3][4] "Synthesis and biological activities of local anesthetics: 4-(2-chloroacetamido) benzoic acid derivatives." RSC Advances, 9, 41173–41191.[5]

-

Tsuchiya, H. (2017). "Structure–activity relationships of local anesthetics: Molecular mechanisms." Journal of Anesthesia & Clinical Research.

-

PubChem. (2025).[6] "4-(2-chloroacetamido)benzoic acid Compound Summary." National Library of Medicine.

-

Organic Syntheses. (1979). "Esterification of Carboxylic Acids." Org.[7] Synth. 59, 10.

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 4-Chloro-2-(2-chloroacetamido)benzoic acid | C9H7Cl2NO3 | CID 2363688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Synthesis of a Covalent EGFR Inhibitor Using N-Methyl-4-(2-chloroacetamido)benzoic acid

Abstract

This document provides a comprehensive guide for researchers on the utilization of N-Methyl-4-(2-chloroacetamido)benzoic acid as a pivotal starting material for the synthesis of targeted covalent inhibitors. We detail the scientific rationale, a complete step-by-step synthetic protocol, and methods for biological validation, using the synthesis of a hypothetical covalent inhibitor of Epidermal Growth Factor Receptor (EGFR), Cinu-797 , as a practical exemplar. This guide is intended for professionals in drug discovery and medicinal chemistry, offering field-proven insights into reaction mechanisms, protocol optimization, and downstream biological characterization.

Scientific Rationale and Strategy

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, particularly in oncology.[1] Unlike reversible inhibitors, they form a permanent bond with their target protein, leading to sustained pathway inhibition that can only be overcome by de novo protein synthesis.[1] This approach is especially effective for inhibiting kinases like EGFR, where specific, non-catalytic cysteine residues near the ATP-binding pocket can be targeted.

The chloroacetamide moiety (—NHC(O)CH₂Cl) is an effective electrophilic "warhead" for targeting nucleophilic cysteine residues.[2] The carbon atom alpha to the carbonyl is rendered highly electrophilic by the adjacent carbonyl and the chlorine leaving group, making it susceptible to nucleophilic attack by the thiol side chain of a cysteine residue.

Our starting material, N-Methyl-4-(2-chloroacetamido)benzoic acid (1) , is an ideal scaffold for building such inhibitors for two key reasons:

-

The Chloroacetamide Warhead: It provides the reactive group necessary for covalent bond formation.

-

The Benzoic Acid Handle: This functional group offers a versatile point for modification. It can be readily converted into an amide, coupling the warhead to a separate molecular fragment designed to confer selectivity and high-affinity binding to the target protein's active site.

In this guide, we will synthesize Cinu-797 (3) , a hypothetical inhibitor designed to target the Cys797 residue in the ATP binding site of EGFR, a well-validated target in non-small cell lung cancer (NSCLC).[3] The synthesis involves a standard amide coupling reaction between our starting material (1) and 4-amino-6,7-dimethoxyquinazoline (2) , a scaffold known to orient molecules into the EGFR active site.[4][5]

Synthetic Workflow and Protocol

The synthesis of Cinu-797 is a one-step amide bond formation. The workflow is designed for high yield and purity, employing common laboratory reagents and techniques.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for Cinu-797 from starting materials to final validated product.

Materials and Reagents

| Reagent | Supplier | CAS No. | M.W. ( g/mol ) | Comments |

| N-Methyl-4-(2-chloroacetamido)benzoic acid (1) | Sigma-Aldrich | 104359-50-4 | 241.66 | Starting Material |

| 4-Amino-6,7-dimethoxyquinazoline (2) | Combi-Blocks | 23680-84-4 | 205.21 | Targeting Moiety |

| HATU | Chem-Impex | 148893-10-1 | 380.23 | Amide Coupling Reagent |

| DIPEA (N,N-Diisopropylethylamine) | Acros Organics | 7087-68-5 | 129.24 | Non-nucleophilic base |

| DMF (N,N-Dimethylformamide), Anhydrous | Fisher Sci. | 68-12-2 | 73.09 | Reaction Solvent |

| Dichloromethane (DCM) | VWR | 75-09-2 | 84.93 | Extraction & Chromatography Solvent |

| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | 88.11 | Chromatography Solvent |

| Methanol (MeOH) | VWR | 67-56-1 | 32.04 | Chromatography Solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | Aqueous workup |

| Brine | - | - | - | Aqueous workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 7757-82-6 | 142.04 | Drying agent |

| Silica Gel (230-400 mesh) | Sorbent Tech. | 7631-86-9 | 60.08 | Stationary phase for chromatography |

Step-by-Step Synthesis Protocol for Cinu-797 (3)

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add N-Methyl-4-(2-chloroacetamido)benzoic acid (1) (1.00 g, 4.14 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous DMF (20 mL) and stir until all solids are dissolved. To this solution, add 4-amino-6,7-dimethoxyquinazoline (2) (0.85 g, 4.14 mmol, 1.0 equiv), followed by DIPEA (2.16 mL, 12.42 mmol, 3.0 equiv).

-

Activation and Coupling: In a separate vial, dissolve HATU (1.73 g, 4.55 mmol, 1.1 equiv) in anhydrous DMF (10 mL). Add the HATU solution dropwise to the reaction mixture at room temperature.

-

Causality Note: HATU is a highly efficient coupling reagent for forming amide bonds, especially with less nucleophilic anilines.[3] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA is a bulky, non-nucleophilic base used to neutralize the acid formed during the reaction without competing as a nucleophile.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (1) is consumed.

-

Aqueous Workup: Quench the reaction by pouring the mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane.

-

Causality Note: The polarity gradient effectively separates the more polar product from less polar impurities and residual starting materials.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to yield Cinu-797 (3) as a white to off-white solid. Determine the yield and proceed with characterization. Expected yield: 70-85%.

Characterization of Cinu-797

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the quinazoline, benzamide, N-methyl, and chloroacetyl protons. Integration should match the expected proton count. |

| LC-MS | A single major peak in the chromatogram indicating high purity. The mass spectrum should show the [M+H]⁺ ion at m/z 429.12. |

| HRMS | High-resolution mass spectrometry should confirm the elemental composition. Calculated for C₂₀H₁₈ClN₄O₄ [M+H]⁺: 429.1011; Found: 429.10xx. |

Mechanism of Action and Biological Validation

Covalent Inhibition of EGFR

Cinu-797 is designed to first bind non-covalently to the ATP-binding site of EGFR. This initial binding is guided by the dimethoxyquinazoline moiety. Once positioned correctly, the electrophilic chloroacetamide group is presented to the thiol of Cys797. A nucleophilic substitution reaction occurs, forming a covalent thioether bond and releasing HCl. This permanently inactivates the kinase.

Caption: Cinu-797 blocks EGFR signaling, inhibiting downstream pro-survival pathways.

The major signaling cascades downstream of EGFR that promote cancer cell proliferation and survival include the RAS-RAF-MAPK pathway and the PI3K/AKT pathway.[6][7] By covalently inhibiting EGFR, Cinu-797 is expected to block these critical pathways.

Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of Cinu-797 on a relevant cancer cell line.

-

Cell Line: NCI-H1975 (human lung adenocarcinoma). This cell line is ideal as it harbors the EGFR L858R/T790M double mutation, representing a clinically relevant resistance mechanism that next-generation inhibitors aim to overcome.[2][8]

-

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution of Cinu-797 in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 10 µM down to 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Protocol: Western Blot for EGFR Phosphorylation

This protocol directly measures the ability of Cinu-797 to inhibit the activity of its target, EGFR.

Procedure:

-

Cell Culture and Treatment: Seed H1975 cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 6 hours.

-

Inhibitor Incubation: Treat the cells with varying concentrations of Cinu-797 (e.g., 1 µM, 100 nM, 10 nM) for 2 hours. Include a vehicle control.

-

EGF Stimulation: Stimulate the cells with 50 ng/mL of human EGF for 10 minutes to induce EGFR phosphorylation.[9]

-